An In-Depth Technical Guide to E3 Ligase Ligand-Linker Conjugate 91: A Key Intermediate in Targeted Protein Degradation
An In-Depth Technical Guide to E3 Ligase Ligand-Linker Conjugate 91: A Key Intermediate in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs). A critical component in the construction of many potent PROTACs is the E3 ligase ligand-linker conjugate, a pre-functionalized building block that facilitates the recruitment of an E3 ubiquitin ligase.
This technical guide provides a comprehensive overview of E3 Ligase Ligand-linker Conjugate 91 , a key intermediate for the synthesis of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase. This document will delve into its chemical properties, mechanism of action, and its application in the development of novel protein degraders, supplemented with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Core Concepts: The Role of E3 Ligase Ligand-Linker Conjugates in PROTAC Technology
PROTACs are comprised of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is the pivotal event in TPD.[2] This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome.[3]
E3 ligase ligand-linker conjugates are synthetic constructs that combine the E3 ligase-binding component with a linker arm, often terminating in a reactive group.[4][5] This modular approach streamlines the synthesis of PROTAC libraries, as the same E3 ligase-recruiting moiety can be readily coupled to various warheads targeting different proteins.[6][]
E3 Ligase Ligand-linker Conjugate 91: A Detailed Profile
E3 Ligase Ligand-linker Conjugate 91 is a chemically synthesized intermediate designed for the facile construction of VHL-recruiting PROTACs.[8]
Chemical Identity and Properties
| Property | Value | Reference(s) |
| CAS Number | 2229713-40-8 | [8] |
| Molecular Formula | C35H52N6O7S | |
| Molecular Weight | 700.89 | |
| E3 Ligase Ligand | (S,R,S)-AHPC | [8] |
| E3 Ligase Target | von Hippel-Lindau (VHL) | [8] |
| Synonyms | A conjugate of (S,R,S)-AHPC and a corresponding linker | [8] |
(S,R,S)-AHPC is a derivative of VH032, a well-characterized ligand for the VHL E3 ligase.[8][9]
Mechanism of Action: Harnessing the VHL E3 Ligase
E3 Ligase Ligand-linker Conjugate 91 incorporates the (S,R,S)-AHPC moiety, which is a potent binder to the VHL E3 ligase.[8] VHL is a substrate recognition component of the CUL2-RING E3 ubiquitin ligase complex.[10] In its physiological role, VHL recognizes and targets the alpha subunit of hypoxia-inducible factor (HIF-1α) for degradation under normoxic conditions.[11]
PROTACs constructed using E3 Ligase Ligand-linker Conjugate 91 leverage this natural process. The (S,R,S)-AHPC portion of the PROTAC binds to VHL, while the warhead engages the POI. This induced proximity facilitates the ubiquitination of the POI by the VHL complex, leading to its subsequent degradation by the proteasome.
PROTAC-induced protein degradation pathway.
Quantitative Data: Performance of (S,R,S)-AHPC-Based PROTACs
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The binding affinity of the E3 ligase ligand to its target is also a critical parameter. While specific performance data for PROTACs synthesized directly from E3 Ligase Ligand-linker Conjugate 91 is not publicly available, the following tables summarize relevant data for PROTACs utilizing the (S,R,S)-AHPC or closely related VH032 VHL ligand.
Table 1: Degradation Potency of (S,R,S)-AHPC/VH032-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| ARV-771 | BET Proteins | Castration-Resistant Prostate Cancer (CRPC) cells | <1 | Not Specified | [12] |
| GMB-475 | BCR-ABL1 | Ba/F3 cells | 1100 | Not Specified | [9] |
| An FBXO22 Degrader | FBXO22 | Jurkat cells | 77 | 99 | [13] |
| A pan-KRAS Degrader | KRAS | AGS cells | ~20 | >95 | [14] |
| HDAC3 Degrader | HDAC3 | HCT116 cells | 440 | 77 | [15] |
Table 2: Binding Affinities of VHL Ligands
| Ligand | Assay | Binding Affinity (Kd or Ki) | Reference(s) |
| VH032 | Not Specified | Kd of 185 nM | [9] |
| BODIPY FL VH032 | TR-FRET | Kd of ~3.0 nM | [16] |
| VH032 | FP Assay | Ki of 33.4 nM | [16] |
| MZ1 (a VH032-based PROTAC) | FP Assay | Ki of 6.3 nM | [16] |
Experimental Protocols
The development of a novel PROTAC using a building block like E3 Ligase Ligand-linker Conjugate 91 involves chemical synthesis followed by biological evaluation.
General Protocol for PROTAC Synthesis via Amide Coupling
This protocol describes a general method for coupling an E3 ligase ligand-linker conjugate possessing a terminal carboxylic acid to a warhead with an available amine functionality.
Materials:
-
(S,R,S)-AHPC-linker-COOH (or a similar activated linker conjugate)
-
Amine-containing warhead (ligand for the POI)
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)
-
Purification supplies: Silica gel for column chromatography, HPLC system
Procedure:
-
Dissolution: Dissolve the (S,R,S)-AHPC-linker-COOH and the amine-containing warhead in DMF.
-
Activation and Coupling: Add HATU, HOBt, and DIPEA to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Quenching and Purification: Upon completion, quench the reaction and purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC product by NMR and high-resolution mass spectrometry.
General workflow for PROTAC synthesis.
Protocol for Determination of DC50 and Dmax
Materials:
-
Cultured cells expressing the POI
-
Complete growth medium
-
PROTAC stock solution (e.g., in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment and reagents
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. Treat the cells with varying concentrations of the PROTAC for a fixed duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody for the POI and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities.
-
Normalize the POI band intensity to the loading control for each sample.
-
-
Data Analysis:
-
Calculate the percentage of remaining POI relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 and Dmax values.[14]
-
Conclusion
E3 Ligase Ligand-linker Conjugate 91 represents a valuable chemical tool for the synthesis of VHL-recruiting PROTACs. Its modular design, incorporating the well-validated (S,R,S)-AHPC ligand, provides a streamlined path to the development of novel protein degraders. By understanding the fundamental principles of PROTAC technology, leveraging the quantitative data from related compounds, and applying robust experimental protocols, researchers can effectively utilize this and similar conjugates to explore new therapeutic avenues in targeted protein degradation. The continued development and application of such advanced chemical biology tools will undoubtedly accelerate the discovery of next-generation therapeutics for a wide range of diseases.
References
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. portlandpress.com [portlandpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
